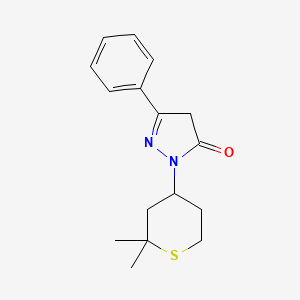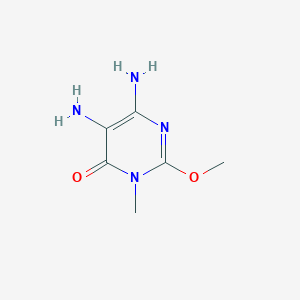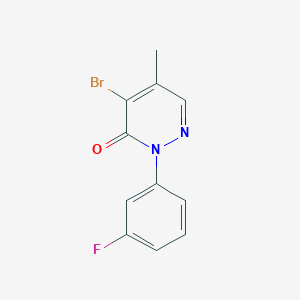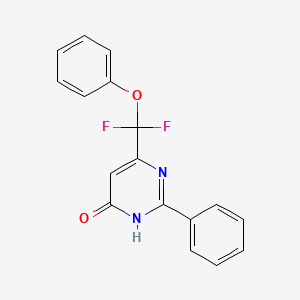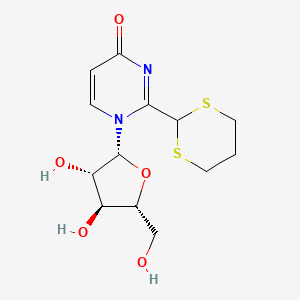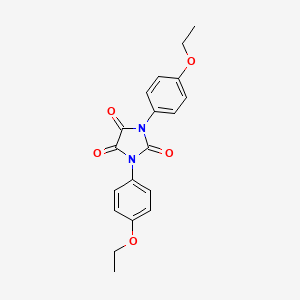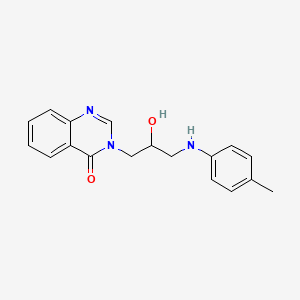
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy and p-tolylamino substituent, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through nucleophilic substitution reactions, where the hydroxy group is replaced by the p-tolylamino group using reagents like p-toluidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The p-tolylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
p-Toluidine, other nucleophiles.Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-tolylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure but lacking the hydroxy and p-tolylamino substituents.
2-Hydroxyquinazolinone: A derivative with a hydroxy group at the 2-position.
3-Aminoquinazolinone: A derivative with an amino group at the 3-position.
Uniqueness
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxy and p-tolylamino groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
65971-10-0 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |
InChI Key |
DFDRFVQZIVMSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


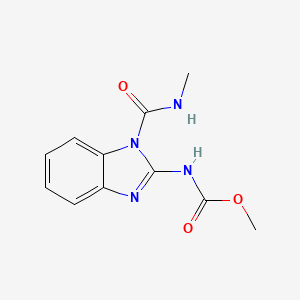
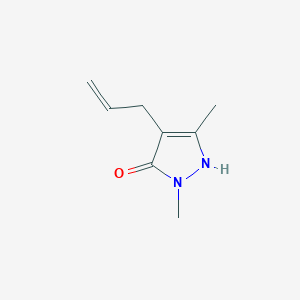
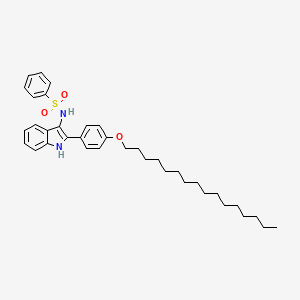
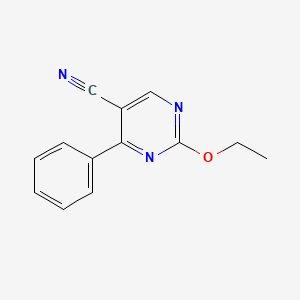
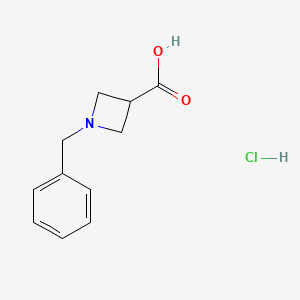
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
